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molecular formula C8H14O2 B1590453 Tert-butyl cyclopropanecarboxylate CAS No. 87661-20-9

Tert-butyl cyclopropanecarboxylate

Cat. No. B1590453
M. Wt: 142.2 g/mol
InChI Key: FTEAAYMAQFBUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063042B2

Procedure details

219.1 g (1913 mmol, 1 equiv.) potassium tert-butylate were suspended in 2.5 L tert-butyl methyl ether and cooled to 0-5° C. 200 g (1 equiv.) cyclopropanecarbonyl chloride were added over 60 min, maintaining the temperature between 0-5° C. (ice-ethanol bath cooling). In-line FTIR reaction monitoring indicates a feed controlled reaction. The reaction mixture was stirred 30 min at 0-5° C. and 1 L of 5% aqueous sodium hydrogencarbonate solution was added. The aqueous phase was separated and extracted with 500 ml tert-butyl methyl ether. The organic phases were washed with 500 ml half saturated aq. sodium chloride solution, combined and concentrated under reduced pressure (30° C./150 mbar) to provide 271 g of the title compound (91% yield corrected for 8% residual tert-butyl methyl ether).
Quantity
219.1 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
2.5 L
Type
solvent
Reaction Step Five
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([O-:5])([CH3:4])[CH3:3].[K+].[CH:7]1([C:10](Cl)=[O:11])[CH2:9][CH2:8]1.C(=O)([O-])O.[Na+]>COC(C)(C)C>[C:2]([O:5][C:10]([CH:7]1[CH2:9][CH2:8]1)=[O:11])([CH3:4])([CH3:3])[CH3:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
219.1 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
ice ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred 30 min at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0-5° C.
CUSTOM
Type
CUSTOM
Details
In-line FTIR reaction monitoring
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml tert-butyl methyl ether
WASH
Type
WASH
Details
The organic phases were washed with 500 ml half saturated aq. sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (30° C./150 mbar)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 271 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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